(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Overview
Description
(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as E-5-MPA, is a heterocyclic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. The compound is a derivative of pyrimidine, and is part of the larger family of heterocyclic compounds. It has a unique chemical structure and a wide range of potential applications in scientific research.
Scientific Research Applications
Antiviral Activity
2,4-Diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including allyl and benzyl, were synthesized and evaluated for their antiviral activity. These compounds demonstrated significant inhibition of retrovirus replication in cell culture, highlighting their potential as antiviral agents. The derivatives showed poor activity against DNA viruses but marked inhibitory effects against retroviruses, suggesting their specificity and potential application in treating retroviral infections (Hocková et al., 2003).
Molecular Structure and Synthesis
The molecular structure and synthesis of benzo[g]pyrimido[4,5-b]quinoline derivatives, including compounds with a methoxyphenyl group, were investigated. These studies involved environmentally friendly multicomponent methodologies and characterized the compounds using various spectroscopic techniques. Such research aids in understanding the compound's structure and potential applications in various fields, including pharmaceuticals and materials science (Trilleras et al., 2017).
Luminescent Materials
5-(Benzylidene)pyrimidine-2,4,6-triones with different substituents on the phenyl rings were synthesized and their spectral-luminescent properties investigated. These compounds exhibit aggregation-induced emission (AIE), a phenomenon where the compounds become highly emissive upon aggregation. This characteristic makes them promising candidates for developing efficient luminescent materials, potentially useful in optical and electronic applications (Mendigalieva et al., 2022).
Corrosion Inhibition
A pyrimidine heterocyclic derivative, 2-ethylthio-4-(p-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (EPD), was studied for its ability to inhibit copper corrosion in saline solutions. This research is crucial for industrial applications where metal corrosion can lead to significant material and financial losses. The study found that EPD significantly reduced copper corrosion, demonstrating the compound's potential as a corrosion inhibitor (Khaled et al., 2011).
properties
IUPAC Name |
5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-20-10-7-5-9(6-8-10)3-2-4-11-12(17)15-14(19)16-13(11)18/h2-8H,1H3,(H2,15,16,17,18,19)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYLVJHFJKDHRM-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-(3-(4-methoxyphenyl)allylidene)pyrimidine-2,4,6(1H,3H,5H)-trione |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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